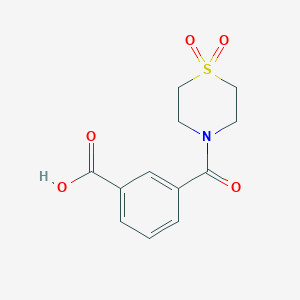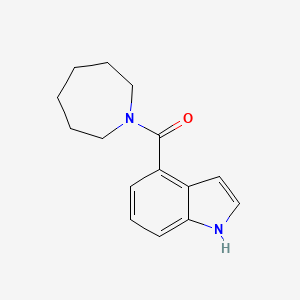![molecular formula C12H17N3O3 B7556533 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide, also known as MAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C14H18N2O3. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, drug development, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is thought to contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cell signaling and regulation. The compound has also been found to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide. One area of interest is the development of new cancer drugs based on the compound's anticancer properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide involves the reaction of 3-amino-N-(3-methoxyphenyl)propanamide with ethyl oxalyl chloride, followed by the addition of 2-aminoethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using standard techniques.
Applications De Recherche Scientifique
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of new cancer drugs. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[[2-(3-methoxyanilino)-2-oxoethyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-18-10-4-2-3-9(7-10)15-12(17)8-14-6-5-11(13)16/h2-4,7,14H,5-6,8H2,1H3,(H2,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZODNWLXPAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
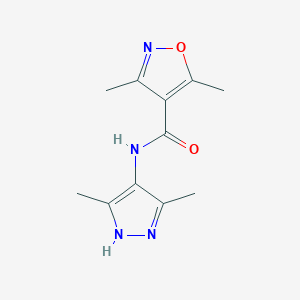
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)

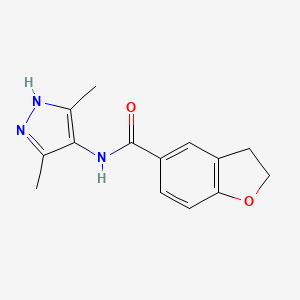
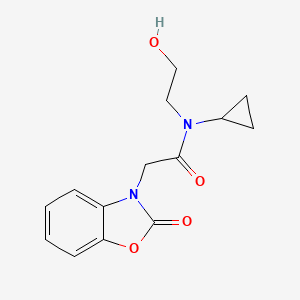

![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
